molecular formula C29H23N5O3S B11599427 (5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599427
M. Wt: 521.6 g/mol
InChI Key: XMKZZMKQELHHQK-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are implicated in a variety of physiological and pathophysiological processes. This compound has been identified as a key pharmacological tool for probing the function of TRPC5, as it effectively blocks channel activity induced by various stimuli. Its primary research value lies in the study of neurological and cardiovascular systems. In neuroscience research, it is used to investigate the role of TRPC5 in fear and anxiety-related behaviors , as inhibition of this channel in the amygdala has been shown to produce anxiolytic effects. In cardiovascular research, this inhibitor is utilized to explore the contribution of TRPC5 to cardiac hypertrophy and heart failure , where its overactivity is associated with pathological remodeling. The mechanism of action involves direct interaction with the channel to prevent calcium influx, thereby modulating downstream signaling pathways. This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O3S/c1-18-9-11-19(12-10-18)26-21(17-33(31-26)22-7-5-4-6-8-22)16-25-28(35)34-29(38-25)30-27(32-34)20-13-14-23(36-2)24(15-20)37-3/h4-17H,1-3H3/b25-16-

InChI Key

XMKZZMKQELHHQK-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Core Thiazolo-Triazole Synthesis

The thiazolo[3,2-b] triazol-6(5H)-one core is typically synthesized via cyclocondensation reactions. A foundational approach involves reacting thioamide derivatives with triazole precursors under basic conditions. For example, 1-phenyl-3-methyl-1H-pyrazol-5-ol has been utilized as a starting material, undergoing condensation with thiourea derivatives to form the thiazole ring . Spectral analysis (IR, NMR) confirms ring closure, with elemental analysis validating stoichiometry .

Key reaction parameters :

  • Solvent : Ethanol (70–80%)

  • Catalyst : Sodium acetate (10 mol%)

  • Temperature : Room temperature to reflux (25–80°C)

  • Yield : 75–90%

Functionalization with 3,4-Dimethoxyphenyl Moieties

Introducing the 3,4-dimethoxyphenyl group at position 2 of the thiazolo-triazole core employs nucleophilic aromatic substitution or Ullmann-type coupling. A patent method outlines the synthesis of 3,4-dimethoxybenzyl derivatives via a three-step sequence:

  • Decarboxylation : 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes decarboxylation in aqueous KH2_2PO4_4 to yield 3,4-dimethoxyphenylacetaldehyde .

  • Aldoxime Formation : The aldehyde reacts with hydroxylamine hydrochloride in the presence of NaHCO3_3, forming the corresponding aldoxime .

  • Dehydration : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali (KOH), the aldoxime is dehydrated to the nitrile, which is subsequently functionalized .

Optimized conditions for dehydration :

ParameterValue
Catalyst (TBAB)0.01–0.1 mol ratio to substrate
Base (KOH)0.1–0.5 mol ratio
SolventDMSO/toluene (1:4 v/v)
Reaction Time10–60 minutes
Yield68–85%

Synthesis of the Pyrazole-Methylene Component

The pyrazole segment, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared via Claisen-Schmidt condensation. Benzaldehyde derivatives react with 4-methylacetophenone in ethanol under acidic catalysis (e.g., HCl), followed by hydrazine cyclization to form the pyrazole ring . Introducing the methylene group (-CH=) at position 4 involves aldol condensation with active methylene compounds .

Aldol condensation protocol :

  • Substrates : Pyrazole-4-carbaldehyde and thiazolo-triazole derivative

  • Base : Sodium acetate (10 mol%)

  • Solvent : Ethanol (70%)

  • Temperature : Reflux (80°C)

  • Reaction Time : 4–6 hours

  • Yield : 70–78%

Final Coupling and Cyclization

The penultimate step involves conjugating the pyrazole-methylene unit to the thiazolo-triazole core. A Michael addition or Knoevenagel condensation is employed, depending on the electrophilicity of the methylene carbon. For Z-configuration retention (as in the target compound), mild Lewis acids (e.g., ZnCl2_2) are used to prevent isomerization .

Cyclization conditions :

ParameterValue
CatalystAnhydrous ZnCl2_2 (5 mol%)
SolventDry DMF
Temperature60–70°C
Reaction Time3–5 hours
Yield65–72%

Purification and Characterization

Final purification involves recrystallization from ethanol or methanol, yielding white to off-white solids. High-Performance Liquid Chromatography (HPLC) confirms purity (>98%), while melting points (63–65°C) align with literature . Spectroscopic characterization:

  • IR : C=O stretch at 1680–1700 cm1^{-1}, C=N at 1600 cm1^{-1}

  • 1^1H NMR : Distinct signals for methoxy groups (δ 3.85–3.90 ppm) and aromatic protons (δ 6.80–7.50 ppm)

  • MS : Molecular ion peak at m/z 521.6 ([M+H]+^+)

Comparative Analysis of Catalytic Systems

Efficiency in dehydration and coupling steps hinges on catalyst selection. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enhance interfacial reactions, particularly in biphasic systems :

CatalystYield (%)Reaction Time (min)
TBAB8530
Benzyltriethylammonium chloride7650
None<50>120

Alkali choice also impacts dehydration efficiency, with KOH outperforming NaOH and Na2_2CO3_3 in reaction rate and yield .

Challenges and Optimization Strategies

  • Stereoselectivity : Maintaining the Z-configuration requires inert atmospheres and low temperatures during coupling .

  • Byproduct Formation : Over-condensation is mitigated by stoichiometric control and slow reagent addition .

  • Solvent Selection : Ethanol balances solubility and environmental safety, though DMSO enhances reaction rates at higher temperatures .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent patterns on the phenyl, pyrazole, or thiazolo-triazolone moieties. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound C₃₀H₂₅N₅O₃S 535.62 3,4-Dimethoxyphenyl; 4-methylphenylpyrazole Not explicitly reported, but inferred anticancer/antifungal potential based on analogues
(5Z)-5-{[3-(4-Ethoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylene}-2-(4-Methoxyphenyl) derivative C₃₀H₂₅N₅O₃S 535.62 4-Ethoxy-3-methylphenyl; 4-methoxyphenyl Higher lipophilicity due to ethoxy group; potential enhanced membrane permeability
(5Z)-5-{[3-(3-Fluoro-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylene}-3-heptyl derivative C₃₀H₃₀FN₅O₃S₂ 615.70 3-Fluoro-4-propoxyphenyl; heptyl chain Introduced fluorine enhances metabolic stability; heptyl chain may improve bioavailability
(E/Z)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one C₆H₅N₅OS 195.20 Methylamino substituent Moderate anticancer activity (IC₅₀ ~ 25 µM) against HeLa cells
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Varies by R-group ~350–400 4-Methoxyphenylpyrazole; triazolo-thiadiazole Antifungal activity via 14-α-demethylase inhibition (docking score: −8.2 kcal/mol)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions with biological targets compared to mono-methoxy or ethoxy analogues . Fluorine substitution (e.g., in ’s compound) improves metabolic stability and binding affinity due to electronegativity and small atomic radius .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving condensation of a pyrazole-aldehyde with a thiazolo-triazolone precursor .
  • Substituents like 4-methylphenyl (target) vs. 4-chlorophenyl () alter crystallinity and solubility, impacting purification .

Biological Activity

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC29H23N5O3S
Molecular Weight521.6 g/mol
IUPAC Name(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
InChI KeyMQSFOPHDVSZDNL-XYGWBWBKSA-N

This compound features a complex structure that includes multiple aromatic rings and heterocycles, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural configuration allows it to fit into active sites of these targets, modulating their activity.

Target Enzymes

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammation and pain. Inhibition of COX-II can lead to reduced inflammatory responses and pain relief.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against COX-II with an IC50 value in the range of 0.52–22.25 μM . For instance:

  • PYZ16 , a derivative of this compound, showed an IC50 value of 0.52 μM , indicating high potency compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory effects observed in vitro. For example:

  • Administration of PYZ16 resulted in a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib .

These findings suggest that the compound not only acts effectively in laboratory settings but also translates to physiological effects in living organisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the molecular structure significantly influence biological activity. Specifically:

  • The presence of methoxy groups on the phenyl ring enhances lipophilicity and possibly improves binding affinity to biological targets.
  • Variations in the pyrazole moiety can affect selectivity towards COX-I and COX-II .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibit selective COX-II inhibition with minimal ulcerogenic effects .
  • Cancer Research : The compound's mechanism may extend to cancer treatment by inhibiting pathways involved in tumor growth . For instance, compounds targeting the MEK-MAPK pathway have shown promise in reducing tumor proliferation.

Summary of Findings from Case Studies

Study FocusKey Findings
Anti-inflammatorySignificant COX-II inhibition with low toxicity
Cancer therapyPotential inhibition of tumor growth pathways
SAR analysisStructural modifications enhance biological activity

Q & A

Q. Methodology :

Molecular docking : Use AutoDock Vina with the CYP51 crystal structure (PDB: 3LD6). Parameters include:

  • Grid box centered on the active site (20 ų).
  • Scoring based on binding energy (ΔG < -8 kcal/mol indicates strong affinity) .

QSAR modeling : Correlate substituent electronegativity (e.g., 3,4-dimethoxy groups) with antifungal activity (IC₅₀ values). Hammett constants (σ) and logP are critical descriptors .

Validation : MD simulations (50 ns) assess binding stability (RMSD < 2 Å confirms pose retention) .

Advanced: How can discrepancies in reported biological activity data be resolved?

Q. Systematic approach :

  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial MIC testing) to minimize variability in solvent (DMSO ≤1% v/v) and inoculum size .
  • Comparative studies : Test analogs (e.g., halogenated vs. methoxylated derivatives) to isolate substituent effects (Table 1).

Table 1 : Activity comparison of structural analogs

CompoundSubstituentsMIC (μg/mL) C. albicansRef.
Target compound3,4-diOCH₃, 4-CH₃Ph8.2
Analog A2-Cl, 6-F12.5
Analog B4-OCH₃, 3-NO₂4.7
  • Data reconciliation : Meta-analysis of IC₅₀ values across studies using ANOVA to identify outliers (p < 0.05 significance) .

Advanced: What mechanistic insights explain its dual antimicrobial and anticancer activity?

Q. Proposed mechanisms :

  • Antimicrobial : Disruption of fungal membrane ergosterol biosynthesis via CYP51 inhibition (docking scores: -9.3 kcal/mol) .
  • Anticancer :
    • ROS induction : Thiazole ring-mediated generation of reactive oxygen species (2.5-fold increase in H₂O₂ levels in MCF-7 cells) .
    • Topoisomerase II inhibition : Intercalation into DNA confirmed by ethidium bromide displacement assays (Kd = 1.2 µM) .
  • Structural basis : The 3,4-dimethoxyphenyl group enhances membrane permeability (logP = 3.8), while the pyrazole moiety facilitates intercalation .

Advanced: How can regioselectivity challenges during synthesis be mitigated?

Q. Strategies :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amine groups) during benzylidene formation .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves regioselectivity (yield increase by 15%) .
  • Catalyst screening : Pd(OAc)₂/XPhos promotes selective cross-coupling for triazole functionalization (≥90% purity) .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Q. Workflow :

HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN:H₂O 40:60 to 90:10 in 20 min). LOD = 0.1% .

LC-MS/MS : MRM mode detects impurities at 0.01% levels (e.g., m/z 563 → 345 for the parent ion) .

NMR spiking : Add authentic standards of suspected byproducts (e.g., E-isomer) to confirm impurity identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.